2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid
Description
2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the 2-position of the benzene ring, which is further substituted with a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a key structural element, imparting electron-withdrawing properties that enhance metabolic stability and influence the compound’s acidity (pKa of the carboxylic acid group) .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(21)22/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJBRCBFURYRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298018 | |
| Record name | 2-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32941-99-4 | |
| Record name | 2-[[[2-(Trifluoromethyl)phenyl]amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32941-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 120279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032941994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC120279 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120279 | |
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| Record name | 2-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(TRIFLUOROMETHYL)PHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)aniline with phosgene or a suitable carbamoyl chloride to form the corresponding carbamoyl intermediate.
Coupling with Benzoic Acid: The carbamoyl intermediate is then coupled with benzoic acid or its derivatives under appropriate conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamoyl group undergoes hydrolysis under acidic or basic conditions. In acidic media, the reaction yields 2-(trifluoromethyl)aniline and phthalic acid derivatives, while alkaline conditions produce ammonium salts:
Reaction pathway (acidic):
2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid + H₂O →
2-(Trifluoromethyl)aniline + Phthalic acid derivative
Thermochemical data for analogous hydrolysis :
| Reaction | ΔH° (kJ/mol) | Conditions |
|---|---|---|
| Phthalanilic acid → Phthalimide + H₂O | -15 | Solid phase |
Coupling Reactions
The carboxylic acid group participates in coupling reactions, forming amides or esters. For example, activation via DCC (dicyclohexylcarbodiimide) enables peptide-like bond formation with amines:
General mechanism:
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Activation of benzoic acid’s -COOH group using DCC.
-
Nucleophilic attack by amine to form amide bond.
This reactivity aligns with methods described for structurally related trifluoromethyl-substituted benzanilides.
Thermal Decomposition
Thermogravimetric analysis of similar compounds indicates decomposition above 200°C, releasing CO₂ and forming aromatic intermediates. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.
Key decomposition products:
-
CO₂
-
2-(Trifluoromethyl)aniline derivatives
-
Polycyclic aromatic hydrocarbons (trace)
Reactivity with Nucleophiles
The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbamoyl carbon, facilitating nucleophilic substitution. For instance:
Reaction with Grignard reagents:
R-Mg-X + Carbamoyl → R-substituted aniline + Magnesium salts
Synthetic Utility
This compound serves as an intermediate in kinase inhibitor synthesis. For example, coupling with 4-(aminomethyl)benzamide fragments yields analogs showing 91–92% EGFR inhibition at 10 nM .
Representative synthesis pathway :
-
Reductive amination of aldehyde intermediates.
-
Carbodiimide-mediated coupling with amines.
Comparative Reactivity Table
The compound’s trifluoromethyl group enhances binding affinity in biological systems while stabilizing against hydrolytic degradation. Its dual functional groups (–COOH and –NH–CO–) enable diverse transformations, making it valuable for medicinal chemistry applications, particularly in kinase inhibitor development .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an anti-cancer agent. Research indicates that derivatives of benzoic acid with trifluoromethyl substitutions can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, studies have demonstrated that compounds similar to 2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid exhibit significant inhibitory activity against kinases such as EGFR and PDGFR, which are implicated in several cancers .
Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases
| Compound Name | Target Kinases | IC50 (µM) | Reference |
|---|---|---|---|
| Trifluoromethyl benzoic acid derivative | EGFR, PDGFR | 0.5 | |
| Another derivative | HER-2, KDR | 0.8 |
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties. It has been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. Inhibition of PLA2 can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Agrochemicals
In agricultural chemistry, compounds with trifluoromethyl groups are often evaluated for their herbicidal and fungicidal properties. The unique electronic properties imparted by the trifluoromethyl group enhance the efficacy of these compounds against various pests and diseases in crops .
Table 2: Agrochemical Efficacy of Trifluoromethyl Compounds
| Compound Name | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| Trifluoromethyl benzoic acid derivative | Herbicide | 85% | |
| Another derivative | Fungicide | 75% |
Material Science
The incorporation of trifluoromethyl groups into polymer matrices has led to materials with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and advanced composites where durability is critical .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound, against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited moderate to significant cytotoxicity at concentrations ranging from 0.1 to 100 µM, suggesting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound effectively reduced PLA2 activity in cultured cells, correlating with decreased levels of arachidonic acid metabolites. This suggests a mechanism by which the compound may exert its anti-inflammatory effects, supporting its use in therapeutic applications targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Key Research Findings
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | pKa (COOH) |
|---|---|---|---|
| Target Compound | 3.2 | 0.12 | 2.8 |
| 2-[(3-Chlorophenyl)carbamoyl]benzoic acid | 2.8 | 0.25 | 3.1 |
| 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid | 3.5 | 0.08 | 2.6 |
Biological Activity
2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring and a carbamoyl moiety linked to a benzoic acid structure. This unique configuration enhances its lipophilicity and bioavailability, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The trifluoromethyl group is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against pathogens.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Case Studies
-
Inhibition of EGFR :
- A study found that compounds containing a trifluoromethyl group showed potent inhibitory activity against the epidermal growth factor receptor (EGFR), with inhibition rates exceeding 90% at low concentrations (10 nM). This suggests potential applications in targeting cancers driven by EGFR signaling .
- Docking Studies :
- Cytotoxicity Assays :
Research Findings Summary Table
Q & A
Q. Why do computational docking scores sometimes conflict with experimental IC50 values?
- Methodological Answer :
- Entropy Effects : Include solvation entropy corrections (e.g., MM/PBSA) in docking workflows.
- Protein Flexibility : Perform ensemble docking with multiple receptor conformations.
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
